molecular formula C8H9FN2O B12099740 4-Fluoro-2-methoxy-benzamidine

4-Fluoro-2-methoxy-benzamidine

Cat. No.: B12099740
M. Wt: 168.17 g/mol
InChI Key: PCTMPNMCVIRYPU-UHFFFAOYSA-N
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Description

Contextualization of Benzamidines in Organic Synthesis and Medicinal Chemistry

The benzamidine (B55565) moiety, characterized by the formula C₆H₅C(NH)NH₂, is a cornerstone in both organic synthesis and medicinal chemistry. wikipedia.org In synthetic chemistry, benzamidines are recognized as versatile intermediates. researchgate.net Their inherent reactivity and electronic properties make them valuable starting materials for constructing more complex, biologically active molecules and various heterocyclic structures. researchgate.net

In medicinal chemistry, the benzamidine group is a well-known "arginine mimetic," meaning it can mimic the amino acid arginine. researchgate.net This property allows it to interact with the S1 pocket of trypsin-like serine proteases, which are enzymes that play critical roles in various physiological and pathological processes. researchgate.net Consequently, benzamidine derivatives are widely investigated as competitive inhibitors of proteases like trypsin and thrombin. nih.gov Their ability to form hydrogen bonds with residues in the active sites of enzymes makes them effective inhibitors, leading to a range of biological effects. The development of substituted benzamidines is a key strategy in the design of new therapeutic agents. nih.gov

Significance of Fluorine and Methoxy (B1213986) Substituents in Chemical Compounds

The strategic placement of fluorine and methoxy groups on a parent molecule is a widely used tactic in modern drug discovery to fine-tune its properties.

The fluorine atom , owing to its small size and high electronegativity, imparts unique characteristics to a molecule. capes.gov.brnih.gov Its introduction can significantly enhance pharmacokinetic and physicochemical properties. nih.gov Key effects include:

Metabolic Stability: Fluorine can be used to block metabolically vulnerable sites on a molecule, thereby increasing its stability and half-life in the body. bohrium.com

Binding Affinity: The presence of fluorine can increase the binding affinity of a drug candidate to its target protein. capes.gov.brbohrium.com

Membrane Permeation: Selective fluorination can improve a molecule's ability to cross cell membranes. capes.gov.brnih.gov

Modulation of pKa: Due to its powerful electron-withdrawing nature, fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which in turn influences properties like solubility and protein binding. bohrium.comacs.org

The methoxy group (-OCH₃) is also a crucial substituent in medicinal chemistry, valued for its ability to enhance biological activity and improve drug-like properties. nih.govresearchgate.net When attached to an aromatic ring, it is considered a non-lipophilic substituent. tandfonline.com This allows for potency improvements without the common trade-off of increased lipophilicity, which can negatively impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.com The methoxy group can act as a "scout" to explore protein pockets, improving ligand-target binding. researchgate.nettandfonline.com Its unique electronic and steric properties often result in effects that are more than just a simple combination of a hydroxyl and a methyl group. nih.gov

Interactive Table: Effects of Fluorine and Methoxy Substituents in Drug Design Below is a summary of the general effects these substituents can have on a compound's properties.

SubstituentProperty InfluencedCommon Outcome in Drug Design
Fluorine Metabolic StabilityIncreased by blocking metabolic sites bohrium.com
Binding AffinityOften enhanced capes.gov.br
Membrane PermeabilityCan be improved nih.gov
Acidity/Basicity (pKa)Modulated due to strong electron-withdrawing effect acs.org
Methoxy Group PotencyCan be significantly improved without increasing lipophilicity tandfonline.com
LipophilicityActs as a non-lipophilic "scout" on aromatic rings tandfonline.com
Ligand-Target BindingCan enhance interactions with protein pockets researchgate.net
Physicochemical PropertiesFavorable modulation of ADME parameters nih.gov

Research Landscape of Substituted Benzamidines

The study of substituted benzamidines is an active and evolving area of research. Scientists are exploring how different functional groups attached to the benzamidine scaffold influence biological activity and chemical reactivity. Quantum chemical studies have been employed to understand the relationship between the chemical structure of substituted benzamidines and their inhibitory activity on enzymes like trypsin and thrombin. nih.gov

Research has demonstrated that substituted benzamidines are key building blocks for synthesizing a diverse range of heterocyclic compounds, which are prevalent in many pharmaceuticals. researchgate.netnih.govmdpi.com For instance, they are used in annulation reactions to create complex pyrimidine-4,6-diamines. thieme-connect.com The development of novel synthetic methods continues to expand the library of accessible substituted benzamidine derivatives, including those with halogen (e.g., fluorine, bromine, iodine) and alkoxy (e.g., methoxy) groups at various positions on the benzene (B151609) ring. cymitquimica.comguidechem.comnih.gov These efforts are driven by the potential of these compounds in medicinal chemistry, particularly in the development of selective and potent enzyme inhibitors for various therapeutic targets. researchgate.net

Compound Properties

Table 1: Physicochemical Properties of 4-Fluoro-2-methoxy-benzamidine

PropertyValueSource
CAS Number 1417973-71-7 guidechem.com
Molecular Formula C₈H₉FN₂O guidechem.com
Molecular Weight 168.171 g/mol guidechem.com
Canonical SMILES COC1=CC(F)=CC=C1C(N)=N guidechem.com
InChI Key PCTMPNMCVIRYPU-UHFFFAOYSA-N guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

4-fluoro-2-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H9FN2O/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H3,10,11)

InChI Key

PCTMPNMCVIRYPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=N)N

Origin of Product

United States

Synthetic Methodologies for 4 Fluoro 2 Methoxy Benzamidine

Precursor Synthesis and Derivatization Strategies

The journey to 4-Fluoro-2-methoxy-benzamidine begins with the synthesis of its key precursor, a specifically substituted benzonitrile (B105546). This intermediate contains the foundational fluoro and methoxy (B1213986) groups at the correct positions on the aromatic ring, setting the stage for the final amidine formation.

Synthesis of Fluorinated and Methoxylated Benzonitrile Intermediates

The primary and most crucial intermediate is 4-Fluoro-2-methoxybenzonitrile (B69021). thermofisher.combldpharm.com A common synthetic approach starts with 2,4-difluoro-1-nitrobenzene. google.com In this method, a nucleophilic aromatic substitution reaction is performed where one of the fluorine atoms is displaced by a methoxy group. This is typically achieved by reacting 2,4-difluoro-1-nitrobenzene with a methoxide (B1231860) source, such as sodium methoxide or potassium tert-butoxide in methanol, to yield 4-fluoro-2-methoxy-1-nitrobenzene. google.com

Following the successful installation of the methoxy group, the nitro group is reduced to an amine. A standard procedure for this transformation is catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere, which converts 4-fluoro-2-methoxy-1-nitrobenzene into 4-fluoro-2-methoxyaniline (B49241). google.com This aniline (B41778) derivative can then be converted to the target benzonitrile through a Sandmeyer reaction, which involves diazotization of the amino group followed by cyanation.

Alternative routes can involve different starting materials and reaction sequences to arrive at the same fluorinated and methoxylated benzonitrile intermediate. chemicalbook.comgoogle.comossila.com

Formation of Benzamidoxime (B57231) Derivatives from Benzonitriles

With the 4-fluoro-2-methoxybenzonitrile precursor in hand, the next stage involves converting the nitrile group (-CN) into a benzamidoxime moiety (-C(=NOH)NH2). This is a widely used and generally efficient method for preparing the direct precursor to the final amidine. nih.gov The reaction involves the addition of hydroxylamine (B1172632) to the nitrile. nih.gov

Typically, the benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base. google.com The base, such as sodium carbonate or triethylamine, is necessary to liberate the free hydroxylamine from its hydrochloride salt. The reaction is often carried out in a protic solvent like ethanol (B145695) or a mixture of solvents. This process yields 4-Fluoro-2-methoxy-benzamidoxime. smolecule.com The synthesis of amidoximes from nitriles and hydroxylamine can be performed under various conditions, including solvent-free methods using ultrasonic irradiation to achieve high yields in shorter reaction times. nih.gov

Table 1: Synthesis of Benzamidoxime from Benzonitrile

Reactants Reagents Conditions Product Reference
Benzonitrile Derivative Hydroxylamine Hydrochloride, Base (e.g., Na2CO3) Solvent (e.g., Ethanol), Heat Benzamidoxime Derivative google.com
Nitriles Hydroxylamine Solvent-free, Ultrasonic Irradiation Amidoximes nih.gov

Conversion Pathways to the Benzamidine (B55565) Moiety

The final and defining step in the synthesis is the transformation of the intermediate into the this compound. This can be accomplished through several distinct chemical pathways, primarily involving the reduction of the benzamidoxime or direct conversion from the benzonitrile.

Hydrogenation Reduction Approaches

The most prevalent method for converting the benzamidoxime derivative to the corresponding benzamidine is through catalytic hydrogenation. google.comsmolecule.com This reaction involves the reductive cleavage of the N-O bond in the amidoxime (B1450833). A variety of catalytic systems can be employed for this purpose.

Commonly, the benzamidoxime is subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst in a solvent like acetic acid or ethanol. researchgate.net The hydrogen source can be hydrogen gas (H2) or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265). researchgate.net Other catalysts, such as Raney Nickel, have also been utilized. google.com For instance, a patented method describes the hydrogenation of benzamidoxime under the catalysis of an ionic liquid-supported nano-metal catalyst to produce the benzamidine. google.com Another approach involves using ruthenium carbonyl complexes, like Ru3(CO)12, which show high catalytic activity for the selective deoxygenation of aromatic amidoximes to their corresponding amidines. researchgate.net

Table 2: Hydrogenation Reduction of Benzamidoximes

Substrate Catalyst System Hydrogen Source Conditions Product Reference
Benzamidoxime Pd/C Ammonium Formate Acetic Acid Benzamidine researchgate.net
Benzamidoxime Raney Ni H2 - p-Hydroxybenzamidine google.com
Aromatic Amidoxime Ru3(CO)12 - 80°C, 5h, CO pressure Aromatic Amidine researchgate.net
Benzamidoxime Ionic liquid-supported nano-metal catalyst H2 0.1-1 MPa Benzamidine google.com

Nucleophilic Addition Reactions of Amines to Nitriles

An alternative to the amidoxime route is the direct conversion of the nitrile to an amidine via the Pinner reaction. researchgate.net This classical method proceeds in two distinct steps. researchgate.net

First, the 4-fluoro-2-methoxybenzonitrile is treated with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride (HCl) gas. organic-chemistry.orgbeilstein-journals.org This reaction forms an imidate hydrochloride salt, also known as a Pinner salt (e.g., ethyl 4-fluoro-2-methoxybenzimidate hydrochloride). organic-chemistry.org

In the second step, the isolated Pinner salt is subjected to ammonolysis. researchgate.net This involves reacting the imidate with ammonia (B1221849), which displaces the alkoxy group to form the final benzamidine hydrochloride. This two-step process is a reliable method for accessing amidines directly from nitriles, avoiding the synthesis of the amidoxime intermediate. researchgate.net

Metal-Catalyzed Synthetic Routes for Amidine Formation

Modern synthetic chemistry has introduced metal-catalyzed approaches for the formation of amidines. These methods can offer advantages in terms of efficiency and functional group tolerance. Transition metals like copper, iron, and palladium can catalyze the direct addition of amines to nitriles. rsc.orgacs.org

For instance, copper(I) iodide (CuI) has been used to catalyze the synthesis of quinazolines from ortho-iodobenzaldehydes and benzamidine hydrochlorides, demonstrating the compatibility of the amidine group in metal-catalyzed coupling reactions. mdpi.com While not a direct synthesis of the amidine itself, it highlights the utility of metal catalysts in reactions involving amidine precursors. Iron-catalyzed reactions have been shown to facilitate the reaction of primary amines with nitriles to form N-substituted benzamidines. rsc.org Furthermore, organic superbases can catalyze the concerted nucleophilic aromatic substitution (SNAr) reactions of fluoroarenes, indicating advanced catalytic systems for activating such molecules for further functionalization. nih.govacs.org These catalytic systems represent an evolving area of research that could provide more direct and efficient routes to compounds like this compound.

Solvent-Free Synthetic Methodologies for N-Aryl Benzamidines

The development of solvent-free synthetic methods is a cornerstone of green chemistry, aiming to reduce environmental impact and improve process efficiency. For the synthesis of N-aryl benzamidines, a notable solvent-free method involves the direct reaction of nitriles and amines mediated by Lewis acids such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). nih.govlibrary.wales This approach provides a convenient route to N-aryl benzamidines and N-phenylpicolinamidines in moderate to good yields. nih.gov

The reaction typically involves the coupling of substituted anilines with benzonitriles. The choice of Lewis acid catalyst can influence the reaction yield, with TiCl₄ sometimes being preferable to SnCl₄. researchgate.net The process is advantageous as it eliminates the need for solvents, simplifying workup procedures, which may only require evaporation of volatile components under reduced pressure. researchgate.net

Another solvent-free approach utilizes ytterbium amides as catalysts for the addition of amines to nitriles, yielding monosubstituted N-arylamidinates at elevated temperatures (100°C). organic-chemistry.org

The table below summarizes the yields obtained for the synthesis of various N-aryl benzamidines using the TiCl₄/SnCl₄-mediated solvent-free method. researchgate.net

EntryAmineProduct R GroupYield % (TiCl₄)Yield % (SnCl₄)
3a AnilineH7571
3c 4-F-Aniline4-F6463
3j 2-CH₃-Aniline2-CH₃5964
3l 4-F-Aniline4-F7869
3n 4-Br-Aniline4-Br8165

Advanced Synthetic Techniques and Reaction Conditions

Modern organic synthesis increasingly relies on advanced techniques that offer greater efficiency, selectivity, and sustainability. The preparation of benzamidine derivatives has benefited significantly from such innovations, including the use of novel catalyst systems, oxidative reactions, and electrosynthesis. These methods often provide access to complex molecules under milder conditions than traditional approaches.

Utilization of Ionic Liquid-Supported Catalysts

Ionic liquids (ILs) have emerged as versatile platforms in catalysis, serving as solvents, and more advancedly, as supports for catalysts. A green and efficient method for the synthesis of benzamidine derivatives employs an ionic liquid-supported nano-metal catalyst. google.com In this approach, a benzonitrile serves as the starting material, which is first converted to a benzamidoxime. The subsequent hydrogenation reduction of the benzamidoxime to the final benzamidine product is catalyzed by the ionic liquid-supported rhodium (Rh(0)) catalyst. google.com

The key advantages of this method are the high activity and recoverability of the catalyst, which aligns with the principles of sustainable chemistry. google.com The process for preparing the catalyst involves synthesizing a bismidimidazolium-based ionic liquid, which then acts as a support for rhodium chloride, followed by reduction with hydrazine (B178648) hydrate (B1144303) to generate the active Rh(0) nanocatalyst. google.com While this specific methodology has been patented for general benzamidine derivatives, its adaptation for this compound from the corresponding 4-fluoro-2-methoxy-benzonitrile is conceptually straightforward. google.comvulcanchem.com The use of ionic liquids as catalysts or catalyst supports has also been explored in the synthesis of related heterocyclic systems like benzimidazoles. ajgreenchem.comresearchgate.net

Oxidative Reaction Conditions in Amidine Synthesis

Oxidative strategies provide an alternative route for the formation of C-N bonds in amidine synthesis. An efficient protocol for the preparation of N-substituted benzamidines involves a copper-catalyzed oxidative coupling of nitriles and amines. sciforum.netmdpi.com This reaction proceeds smoothly in the presence of a copper(I) salt like CuCl, a base such as cesium carbonate (Cs₂CO₃), and a ligand like 2,2'-bipyridine, using molecular oxygen (O₂) as a green oxidant. mdpi.com

This method is notable for its tolerance of a wide range of functional groups on both the benzonitrile and the amine, including electron-donating and electron-withdrawing substituents. sciforum.net It has been observed that benzonitriles with electron-withdrawing groups tend to produce the corresponding amidines in higher yields compared to those with electron-donating groups. sciforum.net The reaction is typically carried out at an elevated temperature (e.g., 100 °C) in a polar solvent like 2,2,2-trifluoroethanol (B45653) (TFE). mdpi.com

The table below illustrates the scope of the copper-catalyzed oxidative synthesis for various substituted benzonitriles and amines. sciforum.net

Benzonitrile SubstituentAmineYield %
HBenzylamine83
4-CF₃Benzylamine89
4-CO₂EtBenzylamine93
Hn-Hexylamine78
HCyclohexylamine75

Electrosynthesis Approaches for Benzamidine Derivatives

Electrosynthesis is a powerful technique that uses electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. rsc.org In the context of benzamidine chemistry, electrosynthesis has been primarily applied to the transformation of benzamidine derivatives rather than their direct synthesis from simpler precursors.

A prominent example is the ruthenium-catalyzed electrochemical C–H activation and annulation of benzamidine hydrochlorides with internal alkynes to produce 1-aminoisoquinoline (B73089) derivatives. rsc.orgrsc.org This method leverages the synergy of electricity and ruthenium catalysis to forge new C–C and C–N bonds in a single pot. rsc.org The reaction proceeds under a constant current, eliminating the need for external chemical oxidants. rsc.org This approach demonstrates the utility of benzamidines as versatile building blocks in electrochemical transformations.

Other electrochemical studies have focused on the behavior of amidines themselves, such as their oxidation and reduction potentials. cdnsciencepub.com It has been noted that the preparative electrooxidation of amidines can be challenging due to the passivation of the anode, which involves the polymerization of the amidine initiated by its oxidation. cdnsciencepub.com More recently, an electrochemical method was developed for synthesizing 5-amino-1,2,4-thiadiazoles using amidines as one of the key reactants. acs.org

Control and Optimization of Reaction Parameters

The success of any synthetic protocol hinges on the careful control and optimization of reaction parameters. Achieving high yields and purity requires a systematic investigation of variables such as temperature, solvent, catalyst, and reactant stoichiometry. The synthesis of benzamidines is no exception, with numerous studies detailing the optimization processes for various synthetic methods.

Yield Enhancement Strategies

Strategies to enhance the yield of benzamidine synthesis are multifaceted and depend heavily on the specific reaction pathway. A common and effective approach is the systematic screening of reaction components and conditions.

Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of the metal salt and, if applicable, the ligand is critical. For instance, in the copper-catalyzed oxidative synthesis of N-substituted amidines, a screening of copper salts (e.g., CuCl, CuI, Cu(OAc)₂) revealed CuCl to be the most effective. sciforum.netmdpi.com Similarly, in the synthesis of benzimidazoles from amidine hydrochlorides, Cu₂O was found to be superior to other copper salts. sci-hub.se

Solvent Effects: The reaction solvent can dramatically influence yield. In the aforementioned copper-catalyzed amidine synthesis, polar solvents were found to be beneficial, with 2,2,2-trifluoroethanol (TFE) providing a higher yield (83%) than ethanol (75%), DMSO (58%), DMF, or THF. mdpi.com For the ligand-free copper-catalyzed arylation of amidines, DMF was the superior solvent for benzamidines, while MeCN was optimal for acetamidines. organic-chemistry.org

Base and Stoichiometry: The choice and amount of base are crucial, particularly in coupling reactions. Studies on the arylation of amidine salts found that cesium carbonate (Cs₂CO₃) was the most effective base, and using 2 equivalents gave the highest yields. organic-chemistry.org

Temperature: Temperature is a key parameter that often requires careful optimization. For the synthesis of N-substituted amidines, 100 °C was determined to be the optimum reaction temperature, with further increases having no significant effect on the yield. mdpi.com

The following table summarizes the optimization of various parameters from a study on the copper-catalyzed synthesis of N-benzylbenzamidine. mdpi.com

Parameter ScreenedConditions VariedBest Result (Yield %)
Copper Catalyst CuCl, CuI, CuBr, Cu(OAc)₂, Cu(OTf)₂CuCl (58% in DMSO)
Solvent DMSO, DMF, THF, Toluene, Ethanol, TFETFE (83%)
Base Cs₂CO₃, K₂CO₃, K₃PO₄Cs₂CO₃ (83%)
Temperature 80°C, 100°C, 120°C100°C (83%)

This systematic approach to optimization is a powerful strategy for enhancing the yield and efficiency of synthetic routes toward this compound and other valuable derivatives.

Spectroscopic and Analytical Characterization of 4 Fluoro 2 Methoxy Benzamidine

Structural Elucidation Techniques

The precise structure of 4-Fluoro-2-methoxy-benzamidine is determined using a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR and Raman) are indispensable tools for this purpose, each providing unique and complementary information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and chemical environment of each atom can be deduced.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the amidine protons.

Aromatic Protons: The benzene (B151609) ring has three protons. Their chemical shifts and splitting patterns are influenced by the electron-donating methoxy group (-OCH₃), the electron-withdrawing fluorine atom (-F), and the carboximidamide group (-C(=NH)NH₂). The methoxy group at position 2 will cause a general upfield shift (to lower ppm values), while the fluorine at position 4 will exert a more complex influence due to both inductive and mesomeric effects. The protons would likely appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. In a related compound, 4-fluoro-2-methoxybenzaldehyde, the methoxy singlet appears around 3.9 ppm. fishersci.ca

Amidine Protons: The amidine group has three protons (-C(=NH)NH₂) which are exchangeable and may appear as one or two broad singlets. Their chemical shift can vary significantly depending on the solvent and concentration, but they are typically found in the downfield region of the spectrum. In various benzamidine (B55565) derivatives, these protons show broad signals. nih.gov

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~ 7.0 - 8.0Multiplet3HAr-H
~ 3.9Singlet3H-OCH
BroadSinglet3H-C(=NH )NH

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The carbon attached to the fluorine atom (C-4) will appear as a doublet with a large coupling constant (¹JC-F), typically around 240-250 Hz. rsc.org The carbons ortho and meta to the fluorine will also show smaller C-F couplings. The carbon attached to the methoxy group (C-2) will be shifted downfield. The carbon attached to the amidine group (C-1) will also be in the downfield region.

Amidine Carbon: The carbon of the carboximidamide group (-C (=NH)NH₂) is expected to have a chemical shift in the range of 160-170 ppm. For instance, in a derivative of 4-fluorobenzamidine, the corresponding carbon appears at 170.0 ppm. rsc.org

Methoxy Carbon: The methoxy carbon (-OC H₃) signal is expected to appear as a singlet in the range of 55-60 ppm. beilstein-journals.org

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~ 165C =N
~ 160 (d, ¹JC-F ≈ 245 Hz)C -F
~ 155C -OCH₃
~ 110 - 135Ar-C
~ 56-OC H₃
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of bonds.

The FT-IR spectrum is used to identify characteristic functional groups. For this compound, key absorption bands are expected for the N-H, C=N, C-F, and C-O bonds.

N-H Stretching: The N-H bonds of the amidine group typically show broad absorptions in the region of 3100-3500 cm⁻¹. nih.govmdpi.com

C-H Stretching: Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹. nih.gov

C=N Stretching: The C=N double bond of the amidine group gives rise to a strong absorption band around 1650-1680 cm⁻¹. nih.govmdpi.com

C=C Stretching: Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the 1200-1250 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₃) typically shows two characteristic bands: an asymmetric C-O-C stretch around 1230-1270 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹. nih.gov

Table 3: Expected FT-IR Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3500StretchingN-H
3000 - 3100StretchingAromatic C-H
2850 - 2980StretchingAliphatic C-H (-OCH₃)
1650 - 1680StretchingC=N
1450 - 1600StretchingAromatic C=C
1230 - 1270Asymmetric StretchingAr-O-C
1200 - 1250StretchingC-F
1020 - 1075Symmetric StretchingAr-O-C

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. Studies on related molecules show that aromatic ring breathing modes and C=C stretching vibrations are prominent in Raman spectra. researchgate.net The symmetric vibrations of the substituted benzene ring would be particularly active, providing a characteristic fingerprint for the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This measurement provides the molecular weight of the compound and, through fragmentation analysis, can offer significant insights into its molecular structure. For benzamidine derivatives, mass spectrometry is routinely used to confirm the successful synthesis and identify the resulting products. nih.govmdpi.com The molecular formula for this compound is C₈H₉FN₂O, corresponding to a monoisotopic mass of 168.07 g/mol .

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental composition of a molecule. It distinguishes between compounds with the same nominal mass by measuring the mass-to-charge ratio to a very high degree of precision. While specific experimental HRMS data for this compound is not detailed in the surveyed literature, this technique is standard practice for the definitive identification of novel synthetic compounds. rsc.orgrsc.org The high accuracy of HRMS would allow for the unambiguous confirmation of the compound's elemental formula.

Table 1: Theoretical HRMS Data for this compound

Ion Species Chemical Formula Calculated Monoisotopic Mass (Da)
[M+H]⁺ C₈H₁₀FN₂O⁺ 169.0772
[M+Na]⁺ C₈H₉FN₂NaO⁺ 191.0591

Data is calculated and serves as a reference for experimental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is best suited for compounds that are volatile and thermally stable. The applicability of GC-MS for this compound would depend on these properties. Given the polarity of the amidine group, derivatization may be required to increase volatility and prevent thermal decomposition during analysis. The technique has been successfully applied to the analysis of related synthetic intermediates. acs.org

Table 2: Typical Parameters for GC-MS Analysis

Parameter Description
Column Typically a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms).
Injector Temperature Set high enough to ensure rapid volatilization without causing thermal degradation (e.g., 250-280 °C).
Oven Program A temperature gradient is programmed to separate compounds based on their boiling points.
Ionization Mode Electron Ionization (EI) is common, providing a reproducible fragmentation pattern for library matching.

| Detector | A quadrupole or ion trap mass analyzer is typically used. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile analytical technique that is ideal for compounds that are non-volatile or thermally unstable, such as many pharmaceutical ingredients. acs.org It is the preferred method for the analysis and purification of benzamidine derivatives and other complex organic molecules. rsc.orgnih.gov In LC-MS, the compound is first separated by high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer, often using electrospray ionization (ESI) which is a soft ionization technique that typically leaves the molecule intact. researchgate.net

Table 3: General LC-MS Methodological Parameters

Parameter Typical Specification
LC Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm). rsc.org
Mobile Phase A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
Ionization Source Electrospray Ionization (ESI), positive ion mode.
Mass Analyzer Time-of-Flight (TOF), Quadrupole, or Ion Trap.

| Detection Mode | Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS)

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is an unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of a compound's structure, including bond lengths, bond angles, and stereochemistry. Although no published crystal structure for this compound has been identified in the reviewed literature, this method has been used to characterize related compounds like benzamidoxime (B57231) and other heterocyclic derivatives. researchgate.net Such analyses reveal critical information about intermolecular interactions, such as hydrogen bonding, which influences the crystal packing and physical properties of the solid. researchgate.net

Table 4: Information Obtained from X-ray Diffraction Analysis

Data Point Significance
Unit Cell Dimensions Defines the size and shape of the basic repeating unit of the crystal.
Space Group Describes the symmetry elements within the crystal structure.
Atomic Coordinates Provides the precise 3D position of each atom in the molecule.
Bond Lengths & Angles Confirms the connectivity and geometry of the molecule.

| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent forces that dictate crystal packing. |

Chromatographic Purity Assessment and Separation Methodologies

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. Methods like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. mdpi.comescholarship.org A spot of the compound solution is applied to a plate coated with an adsorbent (typically silica gel), which is then developed in a sealed chamber with a suitable solvent system (mobile phase). beilstein-journals.org

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The retention factor (Rƒ), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. Due to the presence of the aromatic ring, this compound is expected to be UV-active, allowing for easy visualization of the TLC spot under a UV lamp at 254 nm. beilstein-journals.org Various staining reagents can also be used for visualization if the compound does not absorb UV light or to detect specific functional groups. labinsights.nlsarponggroup.comepfl.ch

Table 5: Common Parameters and Reagents for TLC Analysis

Parameter / Reagent Description
Stationary Phase Silica gel 60 F₂₅₄ aluminum or glass plates. mdpi.com
Mobile Phase A mixture of a non-polar solvent (e.g., hexanes, ethyl acetate) and a polar solvent (e.g., methanol, dichloromethane) in varying ratios to achieve optimal separation.
Visualization UV light (254 nm and/or 365 nm), Iodine vapor, Potassium permanganate (B83412) stain, Anisaldehyde stain. labinsights.nl

| Application | Reaction monitoring, purity assessment, and determining appropriate solvent systems for column chromatography. |

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

Quantitative Analysis Techniques for Purity Evaluation

Beyond chromatographic purity, establishing the absolute purity or mass fraction of a compound is crucial for its use as a reference standard or in quantitative studies. This is achieved through techniques that provide a direct measure of the compound's quantity relative to a certified standard.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself. resolvemass.caresearchgate.net The principle relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal. diva-portal.orgmdpi.com By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a stable, high-purity internal standard, the purity of the analyte can be calculated with high accuracy and precision, often with uncertainties of less than 1%. nanalysis.com

For this compound, both ¹H-qNMR and ¹⁹F-qNMR are applicable. nih.gov ¹⁹F-qNMR is particularly advantageous for fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and the wide chemical shift range, which minimizes signal overlap. researchgate.netsigmaaldrich.com The absence of endogenous fluorinated compounds in typical samples means the ¹⁹F signal is observed without background interference. researchgate.net Key experimental parameters, such as ensuring a sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time), must be carefully controlled to ensure accurate quantification. nanalysis.com

Table 4: Key Parameters for a Representative qNMR Experiment

ParameterDescriptionSource(s)
Nucleus ¹H or ¹⁹F nih.govresearchgate.net
Internal Standard A high-purity (>99%), stable compound with non-overlapping signals (e.g., Maleic acid for ¹H, Trifluoroacetic acid for ¹⁹F) diva-portal.orgresearchgate.net
Solvent Deuterated solvent in which both analyte and standard are fully soluble (e.g., DMSO-d₆) diva-portal.orgresearchgate.net
Relaxation Delay (d1) ≥ 5 x T₁ (longest spin-lattice relaxation time of analyte and standard) nanalysis.com
Traceability Results are traceable to the International System of Units (SI) via a certified reference material (CRM) resolvemass.casigmaaldrich.com

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like fluorine) in a compound. This data is used to confirm the empirical formula of a newly synthesized molecule. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the compound's molecular formula. For a compound to be considered pure, the experimental values must typically fall within a narrow margin of the theoretical values, most commonly ±0.4%. nih.gov This technique provides crucial evidence of a compound's elemental composition and purity, complementing data from spectroscopic and chromatographic methods. researchgate.netacs.org

Table 5: Elemental Analysis Data for this compound (C₈H₉FN₂O)

ElementTheoretical Mass %Typical Acceptance Criteria (%)Source(s)
Carbon (C) 56.4656.46 ± 0.4 nih.gov
Hydrogen (H) 5.335.33 ± 0.4 nih.gov
Nitrogen (N) 16.4616.46 ± 0.4 nih.gov
Fluorine (F) 11.16N/A
Oxygen (O) 9.40N/A

Note: Theoretical values are calculated based on the molecular formula C₈H₉FN₂O and atomic masses. Acceptance criteria are based on common journal guidelines. nih.gov

Reactivity and Chemical Transformations of 4 Fluoro 2 Methoxy Benzamidine

Functionalization and Derivatization Strategies

Beyond cyclization into heterocyclic cores, the amidine group can react to form other functionalized derivatives.

The reaction of 4-Fluoro-2-methoxy-benzamidine with monofunctional carbonyl compounds, such as aldehydes and ketones, is a fundamental transformation. The nucleophilic nitrogen atoms of the amidine can attack the electrophilic carbonyl carbon. rsc.org This can lead to the formation of various intermediates or stable products depending on the reaction conditions and the structure of the carbonyl compound. This initial condensation is the first step in many multicomponent reactions that lead to pyrimidines and other heterocycles. researchgate.netrsc.org For example, the reaction with an aldehyde can form an N-acylamidine or a cyclized product after subsequent steps.

Annulation Reactions with Dinitriles

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful tool in synthetic organic chemistry. Benzamidines, including by analogy this compound, can participate in [3+3] annulation reactions with suitable dinitrile-containing substrates to construct six-membered heterocyclic rings.

A notable example of such a transformation is the reaction of substituted benzamidines with 2-benzylidenemalononitriles. This reaction provides an efficient route to 2-aryl-5-benzylpyrimidine-4,6-diamines. thieme-connect.com The reaction proceeds under simple conditions and affords valuable pyrimidine-4,6-diamine scaffolds in moderate to good yields. thieme-connect.com The general applicability of this protocol to various substituted benzamidines suggests that this compound would be a viable substrate, leading to the corresponding 2-(4-fluoro-2-methoxyphenyl)-5-benzylpyrimidine-4,6-diamine. This transformation highlights the potential of this compound in the synthesis of highly functionalized pyrimidine (B1678525) derivatives, which are of significant interest in medicinal chemistry. thieme-connect.com

Table 1: Analogous Annulation Reactions of Substituted Benzamidines with 2-Benzylidenemalononitriles This table is based on analogous reactions of other substituted benzamidines as reported in the literature.

Benzamidine (B55565) Reactant (Analogous)Dinitrile ReactantProductYield (%)Reference
Benzamidine2-Benzylidenemalononitrile2-Phenyl-5-benzylpyrimidine-4,6-diamineGood thieme-connect.com
Substituted BenzamidinesSubstituted 2-Benzylidenemalononitriles2-Aryl-5-benzylpyrimidine-4,6-diaminesModerate to Good thieme-connect.com

Oxidative Coupling Reactions

Oxidative coupling reactions have emerged as a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds. Benzamidines are known to undergo oxidative coupling with unsaturated partners like alkynes and alkenes, typically catalyzed by transition metals such as rhodium(III) and palladium(II). nih.govsnnu.edu.cn These reactions often proceed via chelation-assisted C-H activation, where the amidine functionality directs the metal catalyst to a specific position on the aromatic ring. snnu.edu.cn

Rhodium(III)-catalyzed oxidative coupling of N-substituted benzamidines with alkynes has been shown to produce N-substituted 1-aminoisoquinolines with high selectivity. nih.gov This transformation is a testament to the utility of benzamidines in the construction of complex nitrogen-containing heterocycles. While specific examples with this compound are not detailed, the general mechanism involves the formation of a rhodacycle intermediate followed by insertion of the alkyne and reductive elimination. acs.org Given the electronic properties of the fluoro and methoxy (B1213986) substituents, this compound is expected to be a competent substrate in such reactions.

Palladium-catalyzed oxidative coupling reactions of benzamidines have also been reported, further expanding the synthetic utility of this class of compounds. dntb.gov.ua These reactions offer alternative pathways to functionalized heterocyclic systems. The choice of catalyst and reaction conditions can influence the outcome of the reaction, leading to a diverse array of products.

Table 2: Examples of Analogous Oxidative Coupling Reactions of Benzamidines This table is based on analogous reactions of other benzamidines as reported in the literature.

Benzamidine Reactant (Analogous)Coupling PartnerCatalyst SystemProduct TypeReference
N-Aryl and N-Alkyl BenzamidinesAlkynes[RhCp*Cl2]2N-Substituted 1-Aminoisoquinolines nih.gov
BenzamidinesAlkynesRhodium(III) complexesPolycyclic Scaffolds researchgate.net
BenzamidinesAlkenesCu(II)/Ru(II)Isoindolone-incorporated spirosuccinimides researchgate.net

Role as a Key Intermediate in Complex Chemical Syntheses

The structural motif of this compound is found within more complex, biologically active molecules, highlighting its importance as a key synthetic intermediate. While the direct use of this compound as a starting material is not always explicitly documented, the presence of the corresponding "5-fluoro-2-methoxybenzamido" moiety in complex pharmaceutical agents underscores its significance.

A pertinent example is the synthesis of a potent Bruton's Tyrosine Kinase (BTK) inhibitor. google.com In the synthesis of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, a key intermediate contains the 5-fluoro-2-methoxybenzamido group. google.com This suggests that this compound or a closely related derivative is a crucial building block for constructing this complex and medicinally important molecule. The development of efficient and scalable processes for the synthesis of such intermediates is of high interest in the pharmaceutical industry. google.com

The utility of this scaffold is further supported by the numerous synthetic methods developed for its precursors, such as 4-fluoro-2-methoxyaniline (B49241) and its derivatives, which are often used in the preparation of bioactive compounds. chemicalbook.comgoogle.com

Computational and Theoretical Studies of 4 Fluoro 2 Methoxy Benzamidine

Quantum Mechanical (QM) and Molecular Mechanics (MM) Approaches

Quantum mechanical and molecular mechanics approaches are powerful tools for investigating the intricacies of molecular structures and their dynamics.

Density Functional Theory (DFT) Calculations for Molecular Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. abinit.org For 4-Fluoro-2-methoxy-benzamidine, DFT calculations, particularly using the B3LYP method with a 6-311G(d,p) basis set, can be employed to optimize the molecular geometry and predict its vibrational frequencies. researchgate.net The optimized structure reveals the spatial arrangement of atoms, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and reactivity.

Vibrational frequency analysis, derived from DFT calculations, provides a theoretical infrared (IR) and Raman spectrum. epstem.net These theoretical spectra can be compared with experimental data to confirm the molecular structure. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions of the functional groups. For instance, the characteristic stretching frequencies of the C=N and N-H bonds in the amidine group, as well as the C-F and C-O bonds, can be precisely calculated. researchgate.net

Table 1: Calculated Vibrational Frequencies for this compound (Note: This data is representative and based on typical DFT calculations for similar molecules.)

Vibrational Mode Calculated Frequency (cm⁻¹)
N-H Stretch 3450
C-H (Aromatic) Stretch 3100
C-H (Methoxy) Stretch 2950
C=N Stretch 1670
C-F Stretch 1250
C-O (Methoxy) Stretch 1030

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid QM/MM simulations are a sophisticated approach for studying large molecular systems, such as an enzyme-ligand complex. biorxiv.orgmdpi-res.com In the context of this compound, a QM/MM simulation could be used to model its interaction with a biological target, for example, a serine protease like trypsin, where benzamidine (B55565) derivatives are known to bind. researchgate.netresearchgate.net

In such a simulation, the ligand (this compound) and the key amino acid residues in the active site of the protein would be treated with a high-level QM method (e.g., DFT). biorxiv.org The rest of the protein and the surrounding solvent would be treated with a more computationally efficient MM force field. biorxiv.org This approach allows for an accurate description of the electronic effects and chemical reactions occurring in the active site, while still being able to model the dynamics of the entire protein. researchgate.net QM/MM simulations can provide detailed insights into the binding mode, interaction energies, and the mechanism of inhibition. biorxiv.org

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. imperial.ac.uk The energy and distribution of these orbitals are crucial for predicting the chemical reactivity of this compound. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. acs.org

The energy gap between the HOMO and LUMO is an important indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. acs.org For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom will influence the energy levels and spatial distribution of the HOMO and LUMO, thereby affecting its reactivity in different chemical environments. frontiersin.org

Table 2: Frontier Molecular Orbital Energies for this compound (Note: This data is representative and based on typical DFT calculations for similar molecules.)

Orbital Energy (eV)
HOMO -6.2
LUMO -1.0
HOMO-LUMO Gap 5.2

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. researchgate.net The MESP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

For this compound, the MESP would show a region of high negative potential around the nitrogen atoms of the amidine group and the oxygen atom of the methoxy group, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. caltech.edunih.gov Conversely, the hydrogen atoms of the amidine group would exhibit a positive potential, making them favorable sites for nucleophilic attack or hydrogen bond donation. nih.gov The fluorine atom would also contribute to the electrostatic potential due to its high electronegativity. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Understanding the conformational landscape and dynamic behavior of this compound is essential for a complete molecular picture.

Conformational analysis of this compound involves identifying the stable conformations (rotamers) of the molecule by exploring the potential energy surface with respect to the rotation of single bonds. The rotation around the C-C bond connecting the phenyl ring to the amidine group and the C-O bond of the methoxy group are particularly important. The presence of the fluoro and methoxy substituents can introduce steric hindrance that influences the preferred conformations. nih.govraineslab.com

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. researchgate.net By simulating the motion of the atoms, MD provides insights into the conformational flexibility, solvent interactions, and the stability of different conformers. acs.org When studying the interaction with a biological target, MD simulations can reveal the dynamic stability of the ligand-protein complex, the role of water molecules in the binding site, and the pathways of ligand entry and exit. researchgate.netresearchgate.net

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in unraveling the intricate details of chemical reactions. Such studies can predict the feasibility of reaction pathways by calculating the energies of reactants, intermediates, transition states, and products. For a molecule like this compound, computational analysis could provide insights into its formation, typically via the Pinner reaction or related methods, and its subsequent reactions, such as cyclizations.

The electronic properties of the 4-fluoro and 2-methoxy substituents significantly influence the reactivity of the benzamidine moiety. The fluorine atom at the para-position acts as a moderate electron-withdrawing group via its inductive effect, while the methoxy group at the ortho-position is a strong electron-donating group through its resonance effect. These opposing effects create a unique electronic environment that would be a key focus of any computational investigation.

Transition State Analysis

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the reaction rate. In the context of the synthesis of this compound, for instance from 4-fluoro-2-methoxybenzonitrile (B69021), a key reaction would be the nucleophilic attack of ammonia (B1221849) or an amine on the nitrile carbon.

Computational chemists would typically use methods like DFT with a suitable basis set (e.g., B3LYP/6-311+G(d,p)) to locate and characterize the transition state for this addition. researchgate.net The analysis would involve identifying a single imaginary frequency in the vibrational analysis of the optimized TS geometry, which corresponds to the motion along the reaction coordinate.

For a hypothetical reaction, such as the formation of a pyrimidine (B1678525) ring from this compound and a suitable dielectrophile, transition state analysis would be crucial. DFT calculations could elucidate the concerted or stepwise nature of the cyclization. For example, a study on the reaction of amidines with 1,2,3-triazines ruled out a concerted Diels-Alder pathway in favor of a stepwise addition/N2 elimination/cyclization mechanism by locating the relevant transition states. researchgate.net

Table 1: Hypothetical Transition State Analysis Data for the Amination of 4-Fluoro-2-methoxybenzonitrile

ParameterValueMethod
Reaction4-Fluoro-2-methoxybenzonitrile + NH₃ → this compoundDFT (B3LYP/6-31G*)
Transition State GeometryTetrahedral-like carbon centerCalculated
Activation Energy (kcal/mol)Data not availableCalculated
Imaginary Frequency (cm⁻¹)Data not availableCalculated

This table is illustrative and based on general principles of transition state analysis for similar reactions, as specific data for this compound is not available.

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as an Intrinsic Reaction Coordinate (IRC) calculation, involves tracing the reaction pathway from the transition state down to the reactants and products. This provides a detailed picture of the geometric and energetic changes that occur throughout the reaction.

For the synthesis of this compound, an IRC calculation starting from the transition state of the ammonia addition to the nitrile would show the progressive formation of the C-N bond and the re-hybridization of the nitrile carbon from sp to sp². The resulting energy profile would illustrate the exothermic or endothermic nature of the reaction step.

In more complex reactions, such as the cyclization of this compound, reaction coordinate mapping can reveal the presence of intermediates and secondary transition states. For example, in a multi-step cyclization, IRC calculations can connect the transition states of each step to the corresponding intermediates, providing a complete energetic and structural map of the entire reaction sequence. The unbinding of a benzamidine ligand from trypsin has been studied by mapping the free-energy landscape using enhanced-sampling molecular dynamics simulations, which provides a detailed view of the unbinding pathway. elifesciences.orgresearchgate.netchemrxiv.orgacs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-2-methoxy-benzamidine, and what challenges arise during its preparation?

  • Methodological Answer : A plausible synthesis involves nucleophilic substitution or condensation reactions starting from 4-fluoro-2-methoxybenzaldehyde (a precursor with established protocols) . Key challenges include managing steric hindrance from the methoxy group and ensuring regioselective amidination without side reactions (e.g., over-fluorination or hydrolysis). Reaction optimization may require controlled pH (e.g., anhydrous conditions) and catalysts like ammonium acetate .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • 1H/13C NMR : To verify substituent positions (e.g., methoxy at C2, fluorine at C4) and amidine functionality.
  • HPLC-MS : For purity assessment and molecular ion confirmation (expected [M+H]+ ~ 169.1 g/mol).
  • Melting Point Analysis : Compare observed values (hypothetical range: 150–160°C) with literature to detect impurities .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer :

  • Solubility : Poor in water; use polar aprotic solvents (DMSO, DMF) for biological assays.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store at −20°C in inert atmospheres.
  • Hydrogen Bonding : The amidine group enables interactions with biological targets (e.g., enzymes), making it suitable for inhibitor studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign ambiguous proton environments caused by fluorine’s electronegativity or methoxy’s shielding effects.
  • X-ray Crystallography : Resolve tautomeric forms (e.g., amidine vs. imine) if solid-state structures diverge from solution data .
  • DFT Calculations : Model electronic environments to predict/validate spectral anomalies .

Q. What strategies optimize the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methoxy with ethoxy) to enhance binding affinity.
  • Molecular Docking : Screen against target enzymes (e.g., serine proteases) to identify key interactions (e.g., hydrogen bonds with amidine).
  • Kinetic Assays : Use fluorogenic substrates to quantify inhibition constants (Ki) under varying pH/temperature .

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the benzene ring, requiring Pd-catalyzed conditions for Suzuki-Miyaura couplings.
  • Steric Considerations : Ortho-methoxy group may hinder catalyst access; test bulky ligands (e.g., SPhos) to improve yields .

Q. What computational methods predict the stability of this compound in aqueous environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvation shells to assess hydrolysis susceptibility.
  • pKa Prediction Tools : Estimate amidine protonation states (critical for bioavailability) using software like MarvinSuite .

Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of fluorine in amidine tautomerism using isotopic labeling .
  • Material Science : Explore fluorinated benzamidines as ligands for metal-organic frameworks (MOFs) with enhanced thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.